molecular formula C15H12O3 B1682298 Xyloidone CAS No. 15297-92-4

Xyloidone

Cat. No. B1682298
CAS RN: 15297-92-4
M. Wt: 240.25 g/mol
InChI Key: OWFHAMHRUCUSRM-UHFFFAOYSA-N
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Description

Xyloidone is a chemical compound with the molecular formula C15H12O3 . It is also known by other names such as 2,2-Dimethyl-2H-benzo[g]chromene-5,10-dione .


Synthesis Analysis

The synthesis of dehydro-α-lapachones or xyloidones involves the use of a microwave tube, where a compound is mixed with an ethanol/water mixture, the appropriate aldehyde, and formic acid. The reaction is then heated under microwave irradiation at 120 °C for a period of 2–3 hours .


Molecular Structure Analysis

The molecular structure of Xyloidone consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass is 240.254 Da and the monoisotopic mass is 240.078644 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Xyloidone are not detailed in the sources, it’s worth noting that naphthoquinones, the class of compounds to which Xyloidone belongs, are known for their ability to receive and transfer electrons, which allows them to interfere in several biochemical mechanisms of cells .


Physical And Chemical Properties Analysis

Xyloidone has a molecular weight of 240.25 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.

Scientific Research Applications

1. Synthesis and Chemical Applications

Xyloidone and its analogs are synthesized using various chemical methodologies. For example, Rocha et al. (2014) utilized olefin ring-closing metathesis and Knoevenagel-electrocyclization for the synthesis of α-xyloidones and fused chromene-1,4-naphthoquinones. This synthesis method, which can be performed under acid catalysis or microwave irradiation, allows for the creation of xyloidone derivatives in moderate to good yield (Rocha et al., 2014). In another study, Pinto et al. (1980) prepared several xyloidone analogs from natural essential oil sources, highlighting the versatile nature of these compounds in chemical synthesis (Pinto et al., 1980).

2. Biological and Pharmacological Effects

Xyloidone derivatives have been studied for their biological and pharmacological effects. For instance, Santos et al. (2017) investigated the effects of xylopine, an aporphine alkaloid related to xyloidone, on human colon carcinoma cells. Their findings revealed that xylopine induced oxidative stress and G2/M phase arrest, triggering caspase-mediated apoptosis in cancer cells by a p53-independent pathway (Santos et al., 2017). In another study, Agbenyeku et al. (2022) examined the impact of xylopic acid on cytochrome P450 enzymes in rats, both in vitro and in vivo, indicating potential implications for food-drug interactions and metabolic processes (Agbenyeku et al., 2022).

3. Impact on Metabolism and Obesity

Research has also focused on the effects of xyloidone derivatives on metabolism and obesity. For example, Lim et al. (2018) studied xylobiose, a component of xylo-oligosaccharide, and its effects on obesity in mice. Their findings suggested that xylobiose could suppress fat deposition and mitigate obesity-related metabolic disorders (Lim et al., 2018).

4. Drug Delivery and Toxicity Studies

Xyloglucan-block-polycaprolactone (XGO-PCL) copolymer nanoparticles, potentially derived from xyloidone-based compounds, have been proposed as nanocarriers for drug delivery. Mazzarino et al. (2015) evaluated the potential toxicity of these nanoparticles, suggesting their safety and potential use in drug delivery systems (Mazzarino et al., 2015).

Safety And Hazards

When handling Xyloidone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

While specific future directions for Xyloidone are not mentioned in the sources, it’s worth noting that naphthoquinones, the class of compounds to which Xyloidone belongs, have been used for various therapeutic purposes and have become drugs available in the pharmaceutical market . This suggests potential future research and development in this area.

properties

IUPAC Name

2,2-dimethylbenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHAMHRUCUSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165176
Record name Xyloidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xyloidone

CAS RN

15297-92-4
Record name Xyloidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015297924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xyloidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106453
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Xyloidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Q 99 2,2-Dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name XYLOIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305WY61CUF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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